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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical investigation of

adavosertib in combination with carboplatin. This document summarizes key quantitative data

from clinical trials, outlines detailed experimental protocols for relevant biomarker analysis, and

provides visual representations of the underlying biological pathways and experimental

workflows.

Introduction
Adavosertib (AZD1775) is a first-in-class, potent, and selective inhibitor of the WEE1 kinase.[1]

WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis to

allow for DNA repair.[2] By inhibiting WEE1, adavosertib forces cells with damaged DNA to

prematurely enter mitosis, leading to mitotic catastrophe and cell death.[3] This mechanism is

particularly relevant in cancers with a defective G1 checkpoint, often due to mutations in the

TP53 gene, as these cells are highly dependent on the G2/M checkpoint for survival after DNA

damage.

Carboplatin is a platinum-based chemotherapy agent that causes DNA damage, primarily by

forming intra- and inter-strand crosslinks.[4][5] This damage activates the DNA damage

response (DDR) and can lead to cell cycle arrest and apoptosis. The combination of

adavosertib and carboplatin is based on the rationale that by inhibiting the WEE1-mediated cell

cycle arrest, adavosertib can potentiate the cytotoxic effects of carboplatin-induced DNA

damage, especially in p53-deficient tumors.[1]
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Clinical Trial Data
The combination of adavosertib and carboplatin has been evaluated in several clinical trials,

primarily in patients with advanced solid tumors, with a focus on ovarian and uterine cancers.

Below is a summary of quantitative data from key studies.

Efficacy of Adavosertib and Carboplatin Combination
Therapy
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Trial

Identifier

Patient

Population

Treatment

Regimen

Objective

Response

Rate (ORR)

Median

Progression-

Free

Survival

(PFS)

Reference

NCT0116499

5

TP53-

mutated,

platinum-

resistant/refra

ctory ovarian

cancer

Adavosertib

225 mg BID

(2.5

days/cycle) +

Carboplatin

AUC 5 (Day 1

of 21-day

cycle)

43% 5.3 months [1]

NCT0116499

5 (expansion

cohort)

TP53-

mutated,

platinum-

resistant

ovarian

cancer

Adavosertib

225 mg BID

(2.5

days/cycle) +

Carboplatin

AUC 5 (Day 1

of 21-day

cycle)

41% 5.6 months

NCT0227279

0

Platinum-

resistant

ovarian

cancer

Adavosertib

225 mg BID

(Days 1-3, 8-

10, 15-17) +

Carboplatin

AUC 5 (Day 1

of 21-day

cycle)

66.7% 12.0 months [6]

AcSé-

ESMART

(Arm C)

Advanced

pediatric

malignancies

Adavosertib

75

mg/m²/dose

(Days 1-3) +

Carboplatin

AUC 4 (Day 1

11% Not Reported [7][8]
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of 21-day

cycle)

Common Adverse Events (Grade ≥3)
Trial Identifier

Patient

Population
Adverse Event Incidence Reference

NCT01164995

TP53-mutated,

platinum-

resistant/refracto

ry ovarian cancer

Thrombocytopeni

a
48% [1]

Neutropenia 37% [1]

Anemia Not Reported

Nausea Not Reported

Vomiting Not Reported

Diarrhea Not Reported

Fatigue Not Reported

NCT01357161

TP53-mutated,

platinum-

sensitive ovarian

cancer

Diarrhea 75% (all grades) [9][10]

Vomiting 63% (all grades) [9][10]

Anemia 53% (all grades) [9][10]

Grade ≥3 AEs

(overall)
78% [9][10]

AcSé-ESMART

(Arm C)

Advanced

pediatric

malignancies

Neutropenia

(Grade 4)

Dose-Limiting

Toxicity
[7][8]

Thrombocytopeni

a (Grade 3/4)

Dose-Limiting

Toxicity
[7][8]
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Experimental Protocols
The following are representative protocols for key experiments used to assess the mechanism

of action and biomarkers of response for the adavosertib and carboplatin combination.

Protocol 1: Western Blot Analysis of Phosphorylated
CDK1 (pCDK1) and γH2AX
Objective: To assess WEE1 inhibition by measuring the phosphorylation of its downstream

target CDK1 (at Tyr15) and to quantify DNA damage through the marker γH2AX.

Materials:

Cell lysates from treated and untreated cells

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (5% BSA in TBST)

Primary antibodies: Rabbit anti-phospho-CDK1 (Tyr15), Rabbit anti-γH2AX (Ser139), Mouse

anti-β-actin

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

ECL Western Blotting Detection Reagent

Procedure:

Sample Preparation:
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Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5

minutes.

Gel Electrophoresis:

Load samples onto a 4-12% SDS-PAGE gel.

Run the gel at 100V for 1-2 hours.

Protein Transfer:

Transfer proteins to a PVDF membrane at 100V for 1 hour.

Blocking:

Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

Antibody Incubation:

Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C

with gentle agitation.

Wash the membrane three times for 5 minutes each with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane three times for 5 minutes each with TBST.

Detection:

Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging

system.

Use β-actin as a loading control.
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Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of adavosertib and carboplatin on cell cycle distribution.

Materials:

Treated and untreated cells

Phosphate-buffered saline (PBS)

70% ice-cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Harvest and Fixation:

Harvest approximately 1x10⁶ cells by trypsinization.

Wash cells once with cold PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

Incubate at -20°C for at least 2 hours.

Staining:

Centrifuge the fixed cells and discard the ethanol.

Wash the cell pellet with PBS.

Resuspend the cells in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Data Acquisition and Analysis:
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Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

Use appropriate software to model the cell cycle distribution and quantify the percentage

of cells in G1, S, and G2/M phases.

Protocol 3: Clinical Trial Protocol for Patient Treatment
and Response Evaluation
Objective: To provide a standardized framework for the administration of adavosertib and

carboplatin and the assessment of tumor response in a clinical trial setting.

Patient Eligibility (Representative):

Histologically confirmed advanced or recurrent solid tumors (e.g., ovarian, uterine serous

carcinoma).

Evidence of a TP53 mutation (for enriched trials).

Measurable disease as per RECIST 1.1 criteria.

Adequate organ and bone marrow function.

Treatment Regimen (Example from NCT01164995):

Adavosertib: 225 mg administered orally, twice daily, for 2.5 days (5 doses) per cycle.

Carboplatin: Administered intravenously at a dose calculated to achieve an Area Under the

Curve (AUC) of 5 mg/mL·min on Day 1 of each 21-day cycle.

Tumor Response Evaluation (RECIST 1.1):

Baseline Assessment: Perform tumor assessments (e.g., CT, MRI) within 4 weeks prior to

starting treatment to identify and measure target and non-target lesions.

Follow-up Assessments: Repeat tumor assessments every 6-8 weeks.

Response Criteria:
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Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target

lesions, or the appearance of new lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.

Visualizations
Signaling Pathway of Adavosertib and Carboplatin
Action
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Caption: Synergistic mechanism of carboplatin and adavosertib.
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Experimental Workflow for Biomarker Analysis
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Caption: Workflow for biomarker analysis in clinical trials.
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Logical Relationship of Combination Therapy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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